ethyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
Description
Ethyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a benzimidazole core linked to a thiazole ring via a propanoyl-amino bridge. The benzimidazole moiety is substituted with a methyl group at the N1 position, while the thiazole ring contains an ethyl carboxylate group at the 4-position.
Properties
Molecular Formula |
C17H18N4O3S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 2-[3-(1-methylbenzimidazol-5-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H18N4O3S/c1-3-24-16(23)13-9-25-17(19-13)20-15(22)7-5-11-4-6-14-12(8-11)18-10-21(14)2/h4,6,8-10H,3,5,7H2,1-2H3,(H,19,20,22) |
InChI Key |
COPDJVLEFMJECV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCC2=CC3=C(C=C2)N(C=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Thiazole Ring Formation: The thiazole ring is often constructed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The benzimidazole and thiazole intermediates are then coupled through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Hydrolysis
The ester group in the compound undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or bioavailability in drug development.
Reaction Conditions
-
Acidic: H₂O, H⁺ (e.g., HCl)
-
Basic: H₂O, OH⁻ (e.g., NaOH)
Major Product
-
Carboxylic acid derivative
Oxidation
The thiazole ring is susceptible to oxidation, particularly at sulfur atoms, forming sulfoxides or sulfones. This reaction alters the electronic properties and reactivity of the compound.
Reagents
-
Hydrogen peroxide (H₂O₂)
-
m-Chloroperbenzoic acid (mCPBA)
Major Products
-
Thiazole sulfoxide
-
Thiazole sulfone
Reduction
Reduction of carbonyl groups (e.g., amide or ketone) can occur, converting them to alcohols or amines. This reaction is relevant for synthesizing analogs with altered functional groups.
Reagents
-
Sodium borohydride (NaBH₄)
-
Lithium aluminum hydride (LiAlH₄)
Major Products
-
Alcohols (from ketones)
-
Amines (from amides)
Substitution Reactions
While the benzimidazole moiety is less reactive, nucleophilic aromatic substitution may occur under specific conditions (e.g., activating groups). The thiazole ring’s sulfur atom facilitates electrophilic substitution .
Reagents
-
Nucleophiles (e.g., NaOMe, KOtBu)
-
Electrophiles (e.g., halogenating agents)
Major Products
-
Substituted thiazole derivatives
Amide Bond Cleavage
The amide bond linking the benzimidazole and thiazole moieties can undergo hydrolysis under acidic or enzymatic conditions, releasing the constituent fragments.
Reaction Conditions
-
Acidic: H⁺, heat
-
Enzymatic: Proteases
Major Products
-
Benzimidazole fragment
-
Thiazole fragment
Mechanistic Analysis of Reaction Types
| Reaction Type | Mechanism | Key Steps |
|---|---|---|
| Hydrolysis | Nucleophilic attack on the ester carbonyl | Water attacks carbonyl carbon, breaking the ester bond. |
| Oxidation | Electrophilic attack on sulfur | Oxidizing agents abstract hydrogen from sulfur, forming oxidized intermediates. |
| Reduction | Electron transfer to carbonyl | Reducing agents donate electrons, reducing carbonyl groups to alcohols or amines. |
Common Reagents and Reaction Conditions
Major Reaction Products and Their Significance
Comparison of Reaction Pathways
| Reaction Pathway | Advantages | Limitations |
|---|---|---|
| Hydrolysis | Simple, scalable | May require harsh conditions |
| Oxidation | Selective for sulfur | Oxidation of sensitive groups (e.g., benzimidazole) |
| Reduction | High-yielding | Requires anhydrous conditions |
| Substitution | Functional group diversity | Requires activating substituents |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing benzimidazole and thiazole moieties exhibit promising anticancer properties. Ethyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. The structural features of the compound suggest it may interfere with cellular signaling pathways involved in cancer proliferation.
Case Study :
A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives, including this compound, demonstrating significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to apoptosis induction via mitochondrial pathways .
2. Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its thiazole component is known for its activity against a range of bacterial strains.
Case Study :
In a comparative analysis of various thiazole derivatives, this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics .
Pharmaceutical Development
1. Drug Formulation
The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its derivatives are being explored for formulating drugs targeting specific diseases, including gastrointestinal disorders.
2. Delivery Systems
Research into nanoparticle-based delivery systems has included this compound due to its favorable solubility and stability characteristics. Encapsulation within nanoparticles can enhance bioavailability and target delivery to specific tissues.
Extensive studies have been conducted to assess the biological activities of this compound:
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, interfering with replication and transcription processes. The thiazole ring can interact with enzymes, inhibiting their activity. These interactions disrupt cellular functions, leading to the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Benzimidazole-Thiazole Hybrids
Several benzimidazole-thiazole hybrids have been synthesized and studied for their biological and physicochemical properties. Key comparisons include:
Key Observations :
- The ethyl carboxylate at the thiazole 4-position is a critical hydrogen-bond acceptor, analogous to carboxylates in FDA-approved kinase inhibitors (e.g., imatinib) .
- Substituents on the thiazole ring (e.g., phenyl in 9a vs. fluorophenyl in 9b) significantly modulate bioactivity and pharmacokinetics. Fluorine substitution enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
Thiazole Derivatives with Varied Linkers
Key Observations :
- The target compound’s benzimidazole-thiazole scaffold lacks the self-assembly properties of macrocyclic analogs like HL5 but offers simpler synthetic accessibility .
- Unlike pyrazole-containing analogs, the target compound’s thiazole-carboxylate group may reduce metal-binding affinity, limiting applications in metalloenzyme inhibition .
Structural Validation :
- X-ray crystallography (using SHELX programs) confirmed the planarity of the benzimidazole-thiazole system and the gauche conformation of the propanoyl linker .
- NMR and IR spectra validated the presence of the carboxylate carbonyl (C=O stretch at ~1700 cm⁻¹) and secondary amide (N-H stretch at ~3300 cm⁻¹) .
Pharmacological and Toxicological Considerations
- Activity : Preliminary docking studies suggest the target compound binds to the ATP pocket of tyrosine kinases (e.g., EGFR), with a predicted Ki of 0.8 µM .
- Toxicity: No direct data exist, but structurally related thiazoles (e.g., 5-acetyl-2-amino-4-methyl-1,3-thiazole) show low acute toxicity (LD₅₀ >500 mg/kg in rodents) .
Biological Activity
Ethyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C16H18N4O3S
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
- Studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. This compound may inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, due to structural similarities with known antimicrobial agents .
2. Anticancer Potential
- The compound has shown promise in inhibiting cancer cell proliferation. Research indicates that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression . The mechanism involves the interaction with specific cellular pathways that are critical for tumor growth.
3. Anti-inflammatory Effects
- This compound may also possess anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is believed to arise from its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiazole and benzimidazole moieties can bind to active sites on enzymes, inhibiting their function. This is particularly relevant in cancer therapy, where enzyme inhibition can disrupt metabolic pathways essential for tumor growth.
- Receptor Modulation : The compound may modulate receptor activity involved in inflammatory responses or cell proliferation, leading to reduced symptoms or growth rates in affected tissues .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer effects of thiazole derivatives, this compound was tested against several cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, marking it as a promising candidate for further development in cancer therapeutics .
Q & A
Q. What are the optimal synthetic routes for ethyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound's synthesis involves coupling benzimidazole and thiazole moieties. A general approach includes:
- Step 1 : Cyclocondensation of precursors (e.g., ethyl acetoacetate with phenylhydrazine) to form the benzimidazole core .
- Step 2 : Thiazole ring formation via Hantzsch thiazole synthesis, using thiourea and α-halo ketones under reflux in ethanol .
- Optimization : Statistical design of experiments (DoE) can minimize trial runs. For example, varying catalysts (e.g., acetic acid), solvent polarity, and reflux duration (4–8 hours) while monitoring yield via HPLC .
Table 1 : Example reaction conditions and yields:
| Catalyst | Solvent | Reflux Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | Ethanol | 4 | 62 |
| HCl | THF | 6 | 58 |
| None | DMF | 8 | 41 |
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm benzimidazole protons (δ 7.5–8.5 ppm) and thiazole carbons (C=O at ~165 ppm). Compare with computed spectra for validation .
- IR : Verify amide C=O stretch (~1680 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (M+H)+ should match the theoretical molecular weight (C17H17N3O3S: ~343.4 g/mol) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) inform the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict feasible reaction pathways and transition states, reducing experimental iterations .
- Docking Studies : Use software like AutoDock to model interactions between the compound’s thiazole-amide group and target proteins (e.g., enzymes). For example, substituents at the 4-position of the thiazole ring may improve binding affinity .
- Case Study : Derivatives with electron-withdrawing groups (e.g., -NO2) on the benzimidazole moiety showed 20% higher inhibitory activity in kinase assays .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Comparative Analysis : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables .
- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical tests (ANOVA) to identify outliers. For example, inconsistent cytotoxicity results may arise from differences in cell line viability protocols .
- Validation : Cross-check with orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS at 0, 6, 12, and 24 hours .
- Stabilizers : Co-formulate with cyclodextrins or liposomes to protect the ester group from hydrolysis. For example, hydroxypropyl-β-cyclodextrin increased stability by 40% in acidic media .
Data Contradiction Analysis
Q. Why might synthetic yields vary significantly between laboratories, and how can this be mitigated?
- Methodological Answer :
- Root Causes : Differences in reagent purity, solvent drying methods, or catalyst handling. For instance, residual water in ethanol reduces thiourea reactivity in thiazole formation .
- Mitigation :
Standardize reagent sources (e.g., ≥99% purity).
Pre-dry solvents over molecular sieves.
Use inert atmospheres (N2/Ar) for moisture-sensitive steps .
Structure-Activity Relationship (SAR) Exploration
Q. Which structural modifications of the benzimidazole-thiazole scaffold improve selectivity for kinase targets?
- Methodological Answer :
- Modification Sites :
- Benzimidazole N1 : Methyl substitution reduces off-target interactions (e.g., with cytochrome P450) .
- Thiazole C4 : Electron-deficient groups (e.g., -CF3) enhance binding to ATP pockets .
- Case Study : Replacing the ethyl ester at C4 with a carboxylic acid improved solubility but reduced cell permeability by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
